molecular formula C9H6BrNO2 B020615 4-Bromo-1H-indole-3-carboxylic acid CAS No. 110811-31-9

4-Bromo-1H-indole-3-carboxylic acid

Cat. No. B020615
M. Wt: 240.05 g/mol
InChI Key: GJQQLCJFHKJARJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including those with carboxylic acid groups, often starts from indoles having a halogen group at the desired position on an indole ring. A facile synthesis route for indolecarboxylic acids from 2-bromoaniline derivatives has been reported, highlighting the strategic importance of bromination in achieving the desired structural framework (Kasahara et al., 2007). Additionally, the synthesis of novel indole derivatives through various reactions, including the Ullmann reaction and the use of bromobenzene, has been described, underscoring the versatility of synthesis approaches for such compounds (Unangst, Connor, & Stabler, 1987).

Molecular Structure Analysis

The crystal structure of indole-3-carboxylic acid reveals the presence of hydrogen-bonded cyclic carboxylic acid dimers, with these dimers linked into a sheet structure through peripheral intermolecular hydrogen bonds. This structural analysis provides insight into the molecular arrangement and the stabilizing interactions present in such compounds (Smith, Wermuth, & Healy, 2003).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including selective coupling reactions catalyzed by Rh(III), demonstrating the reactivity of the indole nucleus towards electrophilic addition and C-H activation. Such studies elucidate the chemical behavior of indole compounds under different catalytic conditions (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The physical properties of indole derivatives can be influenced by their molecular structure. For example, the crystal structures of various bromoindoles, including those related to 4-bromo-1H-indole-3-carboxylic acid, can exhibit unique isomorphous series, affecting their melting points and stability. Understanding these physical properties is crucial for the practical application and handling of these compounds (Carman, Kennard, Venzke, & Smith, 1999).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as their stability, reactivity, and transformation potential, are of paramount importance. Indole-N-carboxylic acids and derived indole-N-carboxamides, for instance, have been widely utilized in organic synthesis, highlighting the synthetic versatility and potential of indole-based compounds in creating biologically active molecules (Zeng, Lin, & Cui, 2020).

Scientific Research Applications

Herbicidal Activity

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Bromo-1H-indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . These compounds act as antagonists of the auxin receptor protein TIR1, which plays a crucial role in plant growth regulation and weed control .
  • Methods of Application: The compounds were synthesized and their herbicidal activity was evaluated using a Petri dish assay . The inhibitory effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) were measured .
  • Results: Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both types of plants . The inhibition rates of compounds 10d and 10h reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L, and they also maintained 92% and 93% inhibition rates even if at 10 mg/L, respectively .

Synthesis of Alkaloids

  • Scientific Field: Organic Chemistry
  • Application Summary: Indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, are prevalent moieties present in selected alkaloids . These compounds play a significant role in cell biology and have been used in the treatment of various disorders .
  • Methods of Application: The synthesis of indole derivatives involves various chemical reactions, but the specific methods and technical details are not provided .
  • Results: The application of indole derivatives has attracted increasing attention due to their biologically active properties . They show various biologically vital properties and have been used in the development of new useful derivatives .

HIV-1 Inhibition

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase .
  • Methods of Application: The specific methods of application or experimental procedures are not provided .
  • Results: The indole core and C2 carboxyl group of the derivative were found to chelate the two Mg 2+ ions within the active site of integrase .

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Derivatives of 1,3-diazole, which can be synthesized from indole derivatives like 4-Bromo-1H-indole-3-carboxylic acid, show various biological activities, including antibacterial activity .
  • Methods of Application: The specific methods of application or experimental procedures are not provided .
  • Results: The 1,3-diazole derivatives have been reported to exhibit antibacterial activity .

Anticancer Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, possess various biological activities, including anticancer activity .
  • Methods of Application: The specific methods of application or experimental procedures are not provided .
  • Results: Indole derivatives have been found to exhibit anticancer activity .

Antiviral Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, possess various biological activities, including antiviral activity .
  • Methods of Application: The specific methods of application or experimental procedures are not provided .
  • Results: Indole derivatives have been found to exhibit antiviral activity .

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Derivatives of 1,3-diazole, which can be synthesized from indole derivatives like 4-Bromo-1H-indole-3-carboxylic acid, show various biological activities, including antimicrobial activity .
  • Methods of Application: The specific methods of application or experimental procedures are not provided .
  • Results: The 1,3-diazole derivatives have been reported to exhibit antimicrobial activity .

Anti-inflammatory Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, possess various biological activities, including anti-inflammatory activity .
  • Methods of Application: The specific methods of application or experimental procedures are not provided .
  • Results: Indole derivatives have been found to exhibit anti-inflammatory activity .

Antioxidant Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, possess various biological activities, including antioxidant activity .
  • Methods of Application: The specific methods of application or experimental procedures are not provided .
  • Results: Indole derivatives have been found to exhibit antioxidant activity .

Future Directions

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The development of new auxin mimic herbicides is a potential future direction for the research and application of indole-3-carboxylic acid derivatives .

properties

IUPAC Name

4-bromo-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQQLCJFHKJARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553666
Record name 4-Bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-indole-3-carboxylic acid

CAS RN

110811-31-9
Record name 4-Bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-indole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Urwyler, P Floersheim, BL Roy… - Journal of medicinal …, 2009 - ACS Publications
… 4-Bromo-1H-indole-3-carboxylic acid 23b, used for target compound 23, was prepared from 4-bromo-1H-indole by trichloroacetylation to 23a and hydrolysis of the trichloromethyl group …
Number of citations: 32 pubs.acs.org

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